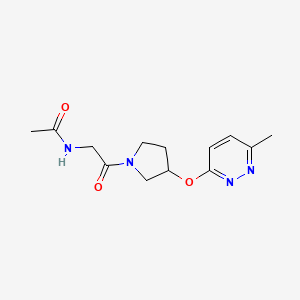

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9-3-4-12(16-15-9)20-11-5-6-17(8-11)13(19)7-14-10(2)18/h3-4,11H,5-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHRCVXWWPVHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps One common route starts with the preparation of the 6-methylpyridazine intermediate, which is then reacted with a pyrrolidine derivative under specific conditions to form the ether linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine-Based Acetamide Derivatives

a) Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates (5a-j)

These compounds () share a pyridazinone core but differ in substituents (e.g., p-tolyl, alkanoate esters). They exhibit antimicrobial, analgesic, and anti-inflammatory activities, attributed to the pyridazinone ring’s electron-deficient nature and hydrogen-bonding capacity . Compared to the target compound, which has a 6-methylpyridazine group, the p-tolyl substituent in 5a-j may enhance lipophilicity and membrane penetration.

b) Hydrazones (9a-c)

Derived from hydrazide intermediates (), these compounds replace the acetamide group with hydrazone linkages. Hydrazones are known for their metal-chelating properties and enhanced antimicrobial activity, suggesting that the target compound’s acetamide moiety may offer metabolic stability advantages over hydrazones .

c) EP 4 139 296 B1 Compound (P-0042)

This compound () features a 5-chloro-6-oxo-pyridazine core linked to pyrrolidine and cyclopropylacetamide.

Heterocyclic Acetamide Variants

a) Pyrazolo[3,4-b]pyridin-7(6H)-yl Acetamide (4c)

Compound 4c () contains a pyrazolo-pyridinone scaffold with a 4-chlorophenyl group. Its IR and NMR data (e.g., C=O stretch at 1682 cm⁻¹, δ 10.09 ppm for -NH) highlight similarities in hydrogen-bonding capacity to the target compound. However, the pyrazolo-pyridinone system may confer distinct π-π stacking interactions in biological targets .

b) Benzothiazole Acetamides ()

Examples like N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide feature benzothiazole rings instead of pyridazines. Benzothiazoles are associated with antitumor and antimicrobial activities, but their planar structure may reduce conformational flexibility compared to the target compound’s pyrrolidine linker .

Substituted Pyrrolidine/Piperidine Derivatives

a) 3-Oxo-pyrrolidin-1-yl and Piperidin-1-yl Propionitriles (3a-b)

These derivatives () retain the pyrrolidine/piperidine core but lack the pyridazine-oxy linkage. Their cyano group (-CN) introduces electron-withdrawing effects, which may reduce metabolic stability compared to the acetamide group in the target compound .

b) Thiazolidin-3-yl Acetamides (9a-b)

Compounds 9a-b () incorporate thiazolidinone rings, which are associated with antimicrobial activity. The thiazolidinone’s sulfur atom may enhance metal-binding capacity, contrasting with the target compound’s oxygen-rich pyridazine-pyrrolidine system .

Structure-Activity Relationship (SAR) Trends

- Pyridazine Substituents : Methyl groups (as in the target compound) improve lipophilicity and metabolic stability compared to electron-withdrawing groups (e.g., chloro in P-0042) .

- Linker Flexibility: The pyrrolidine spacer in the target compound may enhance conformational adaptability compared to rigid benzothiazole or pyrazolo-pyridinone systems .

- Acetamide vs. Ester/Hydrazone : Acetamide groups generally offer better hydrolytic stability than esters (e.g., 5a-j) or hydrazones (e.g., 9a-c), favoring oral bioavailability .

Data Table: Key Comparative Features

Biological Activity

N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, also referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects based on diverse research findings.

The compound's molecular formula is with a molecular weight of 298.34 g/mol. Its structure features a pyridazine ring, a pyrrolidine moiety, and an acetamide group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.34 g/mol |

| CAS Number | 2034444-57-8 |

Antibacterial Activity

Research indicates that compounds containing pyrrolidine and pyridazine rings exhibit notable antibacterial properties. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from to mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have reported that certain derivatives show effective inhibition against fungal strains, including Candida albicans and Fusarium oxysporum.

- MIC Values : The antifungal activity was quantified with MIC values between to µM against C. albicans and to µM against F. oxysporum .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Membrane Disruption : It may compromise the integrity of bacterial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

In a study evaluating various pyrrolidine derivatives, it was found that those containing electron-donating groups exhibited enhanced antibacterial activity compared to their counterparts with electron-withdrawing groups. The presence of halogen substituents significantly influenced the bioactivity of these compounds .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the pyrrolidine ring could lead to variations in antimicrobial efficacy. For example, substituting different functional groups at specific positions on the ring altered the MIC values significantly, suggesting a targeted approach in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via multi-step protocols. Key steps include:

- Substitution reaction : Reacting a halogenated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a pyridazine alcohol (e.g., 6-methylpyridazin-3-ol) under alkaline conditions to form the ether linkage .

- Reduction : Converting nitro groups to amines using iron powder under acidic conditions .

- Condensation : Coupling intermediates with cyanoacetic acid or acetamide derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ethanol or acetonitrile .

- Optimization : Yields are improved by controlling temperature (0–5°C for condensation) and using catalysts like piperidine .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles (e.g., 42.0° between aromatic rings) and confirms anti-conformation of substituents .

- Elemental analysis : Validates molecular formula (C/H/N/O content).

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- NMR : ¹H and ¹³C spectra assign pyrrolidine, pyridazine, and acetamide protons/carbons, with coupling constants confirming stereochemistry .

Q. How do structural modifications (e.g., substituents on pyrrolidine or pyridazine) influence physicochemical properties?

- Methodological Answer :

- Pyridazine substitutions : Electron-withdrawing groups (e.g., methyl at position 6) enhance stability and solubility via steric and electronic effects .

- Pyrrolidine modifications : Introducing oxy or amino groups alters conformational flexibility, impacting binding affinity in biological assays .

- Quantitative Structure-Activity Relationship (QSAR) : LogP calculations predict lipophilicity, guiding solubility optimization for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ curves, accounting for solvent effects (DMSO < 0.1%) .

- Mechanistic studies : Compare DNA binding (via UV-Vis titration) and antimicrobial activity (MIC assays) under standardized pH and temperature .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors, validating with DFT-optimized geometries .

- Pharmacophore modeling : Map hydrogen-bond acceptors (pyridazine oxygen) and hydrophobic regions (methyl groups) to align with target active sites .

- MD simulations : Simulate ligand-protein stability (20 ns trajectories) in GROMACS to assess dynamic interactions .

Q. What strategies mitigate regioselectivity challenges during pyrrolidine-pyridazine core derivatization?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during functionalization to prevent side reactions .

- Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling to attach aryl groups selectively .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 2 h vs. 24 h) and improve regioselectivity via controlled heating .

Q. How do solvent polarity and pH influence stability in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- Stability assays : Use HPLC to monitor degradation in buffers (pH 2–9) at 37°C. Acetamide bonds are stable at neutral pH but hydrolyze under acidic/basic conditions .

- Solvent selection : Use DMSO for stock solutions and PBS (pH 7.4) for dilution to maintain solubility (>100 µM) .

- Lyophilization : Improve long-term storage stability by formulating with cryoprotectants (e.g., trehalose) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition potency?

- Methodological Answer :

- Enzyme source comparison : Test recombinantly expressed vs. tissue-extracted enzymes to identify isoform-specific effects .

- Assay interference checks : Include controls for non-specific binding (e.g., 0.1% BSA) and measure compound aggregation via dynamic light scattering .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.